molecular formula C23H17N3O6 B11646248 (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11646248
M. Wt: 431.4 g/mol
InChI Key: BAWHZXAVGAFSAV-XDHOZWIPSA-N
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Description

The compound (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group into the furan ring using nitrating agents such as nitric acid.

    Formation of the pyrimidine ring: This involves the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the furan and pyrimidine rings through a methylene bridge, often using reagents like formaldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, sulfonating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and pyrimidine groups are often involved in these interactions, affecting cellular pathways and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[5-(2-methylphenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the nitro group, which may affect its reactivity and biological activity.

    (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methyl group on the furan ring, which may influence its chemical properties.

Uniqueness

The presence of both the nitro and methyl groups in (5E)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a unique platform for studying various chemical and biological processes.

Properties

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

IUPAC Name

(5E)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17N3O6/c1-13-4-3-5-15(10-13)25-22(28)19(21(27)24-23(25)29)12-17-7-9-20(32-17)18-8-6-16(26(30)31)11-14(18)2/h3-12H,1-2H3,(H,24,27,29)/b19-12+

InChI Key

BAWHZXAVGAFSAV-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O

Origin of Product

United States

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